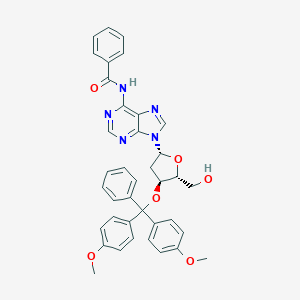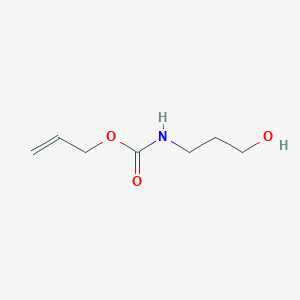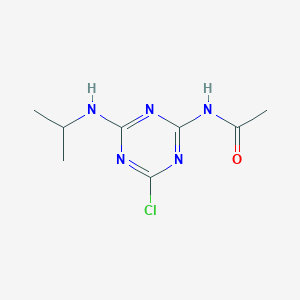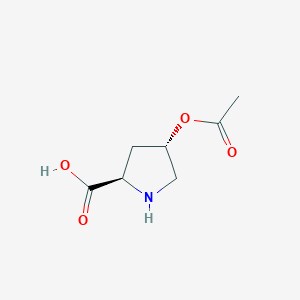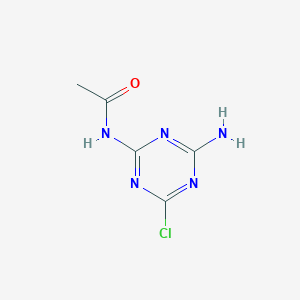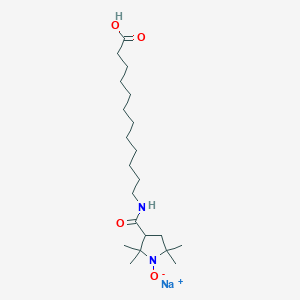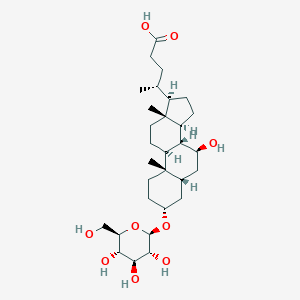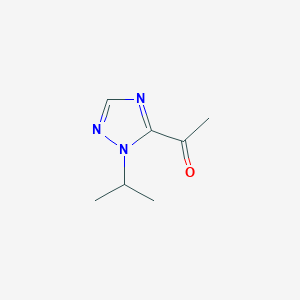
1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone
Overview
Description
“1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone” is a chemical compound with the empirical formula C11H12N2O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Molecular Structure Analysis
The molecular weight of “1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone” is 204.23 . The SMILES string representation is NC1=NC=NN1C©C , which indicates the presence of a triazole ring with an isopropyl group attached.Physical And Chemical Properties Analysis
“1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone” is a solid compound . Its InChI key is IBNNFEVLLHJPJT-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
Synthesis of Agricultural Fungicides : A method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for synthesizing prothioconazole, an agricultural fungicide, was developed. This process is suitable for industrial application due to its high yield and mild operating conditions (H. Ji et al., 2017).
Antimicrobial Agents : Compounds with a 1,2,4-triazole structure, including variants of the subject compound, have been synthesized and characterized, showing promising antimicrobial activities (Li Bochao et al., 2017).
Applications in Material Science
- Corrosion Inhibition : The use of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in hydrochloric acid was investigated. The study showed high inhibition efficiency, which is attributed to the presence of nitrogen, oxygen atoms, and triazole rings in the compound (Q. Jawad et al., 2020).
Pharmaceutical Research
Synthesis of Antifungal Agents : The synthesis process of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This study highlights the steps and conditions for achieving optimal yield and purity (M. Butters et al., 2001).
Heme Oxygenase Inhibition : A study on the design of inhibitors for heme oxygenases utilized derivatives of 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanones, demonstrating their potential for therapeutic applications (G. Roman et al., 2010).
Future Directions
The future directions for “1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone” could involve further exploration of its potential biological activities, given the known activities of other 1,2,4-triazole derivatives . Further studies could also focus on its synthesis and the development of novel derivatives.
properties
IUPAC Name |
1-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-7(6(3)11)8-4-9-10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMLTIJTNLANHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566405 | |
| Record name | 1-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone | |
CAS RN |
153334-26-0 | |
| Record name | 1-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


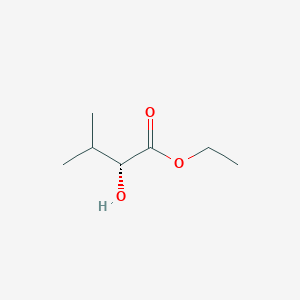
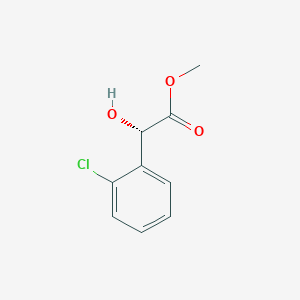
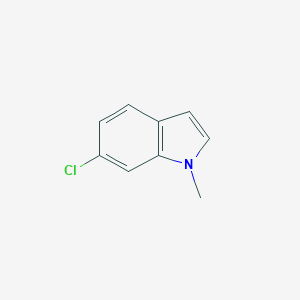
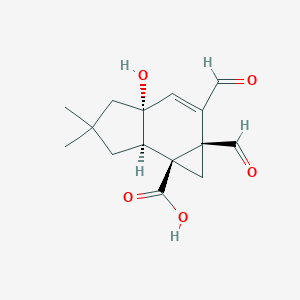
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)

